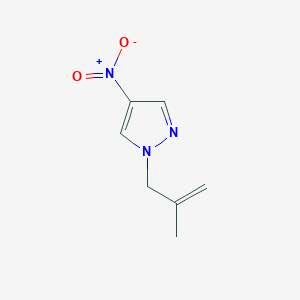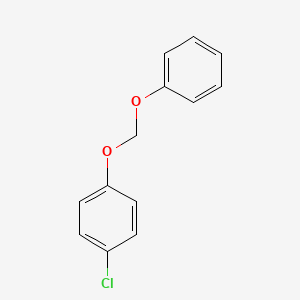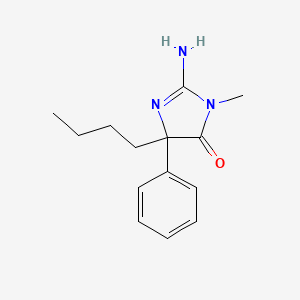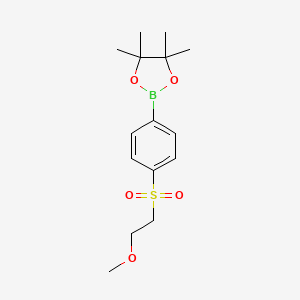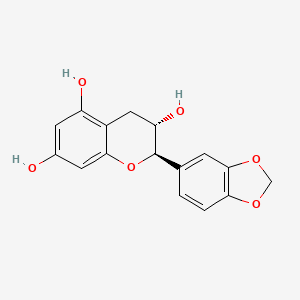
3,4-O,O-Methylene-(+)-catechin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-O,O-Methylene-(+)-catechin is a derivative of catechin, a type of natural phenol and antioxidant. Catechins are part of the flavonoid family and are commonly found in tea, fruits, and other plants. The this compound compound is characterized by the presence of a methylene bridge between the 3 and 4 positions of the catechin molecule, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-O,O-Methylene-(+)-catechin typically involves the reaction of catechin with formaldehyde under acidic conditions to form the methylene bridge. The reaction can be carried out in a solvent such as methanol or ethanol, with hydrochloric acid or sulfuric acid as the catalyst. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, filtration, and chromatography may be employed to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-O,O-Methylene-(+)-catechin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its original catechin form or other reduced forms.
Substitution: The methylene bridge can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3,4-O,O-Methylene-(+)-catechin has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of methylene-bridged catechins.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: It may be used in the development of natural antioxidants for food preservation and cosmetic formulations.
Wirkmechanismus
The mechanism of action of 3,4-O,O-Methylene-(+)-catechin involves its ability to scavenge free radicals and reduce oxidative stress. The methylene bridge enhances its stability and reactivity, allowing it to interact with various molecular targets, including enzymes and cellular components. The compound can modulate signaling pathways involved in inflammation, apoptosis, and cell survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Catechin: The parent compound, which lacks the methylene bridge.
Epicatechin: A stereoisomer of catechin with similar antioxidant properties.
Gallocatechin: A catechin derivative with additional hydroxyl groups.
Uniqueness
3,4-O,O-Methylene-(+)-catechin is unique due to the presence of the methylene bridge, which can alter its chemical properties and biological activities compared to other catechins. This structural modification can enhance its stability, reactivity, and potential therapeutic effects.
Eigenschaften
Molekularformel |
C16H14O6 |
|---|---|
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
(2R,3S)-2-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C16H14O6/c17-9-4-11(18)10-6-12(19)16(22-14(10)5-9)8-1-2-13-15(3-8)21-7-20-13/h1-5,12,16-19H,6-7H2/t12-,16+/m0/s1 |
InChI-Schlüssel |
LHAXHYWJDOBWTM-BLLLJJGKSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=C3)OCO4)O |
Kanonische SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=C3)OCO4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-7,7-dimethyl-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B13925098.png)
![6-Methyl-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine](/img/structure/B13925104.png)
![1-(4-Methoxybutyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13925112.png)

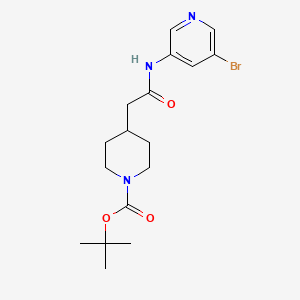
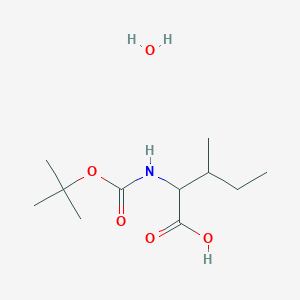
![Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B13925134.png)

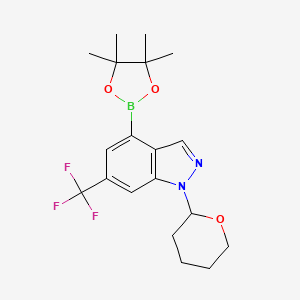
![2,7-Diazaspiro[4.4]nonane-1,8-dione](/img/structure/B13925153.png)
